molecular formula C21H26N2O4 B2521945 6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one CAS No. 1375162-73-4

6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one

Cat. No. B2521945
CAS RN: 1375162-73-4
M. Wt: 370.449
InChI Key: GTIPSEZLQNBSLM-UHFFFAOYSA-N
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Description

The compound “6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one” is a complex organic molecule. It contains a 1,4-benzodioxin moiety, which is a type of aromatic ether . The molecule also features a piperidine ring, which is a common motif in many pharmaceuticals .


Synthesis Analysis

The synthesis of this compound is likely to involve several steps, including the formation of the 1,4-benzodioxin and piperidine rings . The exact method would depend on the starting materials and the specific conditions used. For example, one possible method could involve the reaction of a suitable benzodioxin derivative with a piperidine derivative in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring several different types of functional groups. The 1,4-benzodioxin ring system is a type of aromatic ether, while the piperidine ring is a type of secondary amine . The compound also features a carbonyl group, which is a key feature of many types of organic compounds .


Chemical Reactions Analysis

As a complex organic molecule, this compound is likely to undergo a variety of chemical reactions. For example, the benzodioxin ring could potentially undergo electrophilic aromatic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines . The carbonyl group could also potentially undergo a variety of reactions, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzodioxin and piperidine rings could potentially make the compound relatively non-polar, which could affect its solubility in different solvents . The compound’s molecular weight is reported to be 136.1479 .

Future Directions

Future research could potentially explore the biological activity of this compound, given its structural similarity to many pharmaceuticals . Additionally, further studies could investigate the synthesis of this compound, with the aim of improving the efficiency or yield of the process .

properties

IUPAC Name

6-[[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl]-6-azabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c24-20(15-4-5-18-19(12-15)27-11-10-26-18)14-6-8-22(9-7-14)13-23-17-3-1-2-16(17)21(23)25/h4-5,12,14,16-17H,1-3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPSEZLQNBSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N(C2=O)CN3CCC(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one

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